N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0433589
InChI:
InChI=1S/C17H17ClN2O4/c1-11-3-5-14(6-4-11)24-10-16(21)20-19-9-12-7-13(18)8-15(23-2)17(12)22/h3-9,22H,10H2,1-2H3,(H,20,21)/b19-9-
SMILES:
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)OC)O
Molecular Formula:
C17H17ClN2O4
Molecular Weight:
348.8g/mol
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
CAS No.:
Cat. No.: VC0433589
Molecular Formula: C17H17ClN2O4
Molecular Weight: 348.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17ClN2O4 |
|---|---|
| Molecular Weight | 348.8g/mol |
| IUPAC Name | N-[(Z)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H17ClN2O4/c1-11-3-5-14(6-4-11)24-10-16(21)20-19-9-12-7-13(18)8-15(23-2)17(12)22/h3-9,22H,10H2,1-2H3,(H,20,21)/b19-9- |
| Standard InChI Key | FHKGDDVRAGFBNJ-OCKHKDLRSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)OC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator